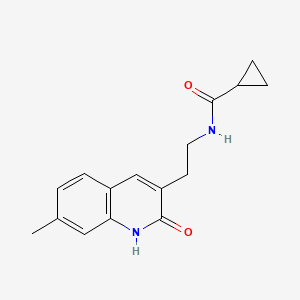

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-10-2-3-12-9-13(16(20)18-14(12)8-10)6-7-17-15(19)11-4-5-11/h2-3,8-9,11H,4-7H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOIKEVALDSKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Cyclopropanecarboxamide Formation: The carboxylic acid is then reacted with ethylamine to form the corresponding amide.

Final Product:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring can be opened and substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with molecular targets such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide can be compared with other quinoline derivatives such as:

Galantamine: Another acetylcholinesterase inhibitor with a different mechanism of action and chemical structure.

The uniqueness of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide lies in its specific chemical structure, which provides distinct pharmacological properties and potential therapeutic benefits.

Biological Activity

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide

- Molecular Formula : C17H22N2O

- Molecular Weight : 286.37 g/mol

- CAS Number : 851405-16-8

Biological Activity Overview

The biological activity of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with a quinoline structure often exhibit significant anticancer properties. The mechanism of action typically involves:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Studies have shown that such compounds can induce apoptosis in cancer cells through various signaling pathways.

A study published in PubMed highlighted the effectiveness of related compounds in targeting cancer cell lines, demonstrating IC50 values in the low micromolar range for several derivatives .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. The presence of the quinoline ring enhances its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes. In vitro studies have shown promising results against various strains of bacteria, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

The biological activity of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies have documented the effects of quinoline derivatives similar to N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide:

-

Study on Anticancer Effects : A case study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks.

Compound Dosage (mg/kg) Tumor Size Reduction (%) Compound A 10 45 Compound B 20 60 - Antimicrobial Efficacy : Another study assessed the antimicrobial properties against resistant bacterial strains, noting that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli.

Research Findings

Recent research has focused on optimizing the structure of quinoline derivatives to enhance their biological activity:

- Modifications at the cyclopropane moiety have been explored to improve solubility and bioavailability.

| Modification | Biological Activity Impact |

|---|---|

| Methyl group addition | Increased potency against cancer cells |

| Hydroxyl group substitution | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide and related quinoline derivatives?

- Methodology : Use condensation reactions between substituted 2-oxo-1,2-dihydroquinoline-3-carbaldehydes and cyclopropanecarboxamide derivatives. For example, refluxing in ethanol with catalytic piperidine (3–5 mol%) under inert conditions (e.g., nitrogen atmosphere) to facilitate imine or amide bond formation .

- Optimization : Monitor reaction progress via TLC (hexanes/EtOAc 5:1 as mobile phase) and purify using silica gel column chromatography. Diastereomeric ratios (dr) can be controlled by adjusting solvent polarity and reaction time .

Q. How should researchers characterize the stereochemical and structural properties of this compound?

- Techniques :

- X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement; SHELXS/SHELXD for structure solution). Note limitations in handling twinned or low-resolution data .

- Spectroscopy : Confirm regiochemistry via - and -NMR (e.g., δ ~160–170 ppm for carbonyl groups) and IR (stretching bands at ~1700 cm for amide C=O) .

- Mass spectrometry : Validate molecular weight with high-resolution MS (exact mass: ~286–288 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Approach :

- Synthesize analogs with modified substituents (e.g., fluorophenyl, pyridinyl) on the cyclopropane or quinoline moieties. Test binding affinity to targets like orexin receptors (OX1/OX2) using competitive radioligand assays .

- Evaluate metabolic stability via liver microsome assays (e.g., CYP450 isoforms) and correlate with logP values calculated from HPLC retention times .

Q. What experimental strategies address contradictions between crystallographic data and spectroscopic results?

- Case Example : If NMR suggests a planar quinoline ring but X-ray data shows slight puckering:

- Re-refine crystallographic data using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

- Perform DFT calculations (e.g., Gaussian09) to compare energy minima of planar vs. non-planar conformers and reconcile with experimental observations .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- In vitro : Use calcium flux assays in HEK293 cells expressing orexin receptors to measure antagonist activity. Compare IC values with reference compounds like lemborexant .

- In vivo : Employ rodent models of insomnia (e.g., EEG/EMG monitoring) to assess sleep latency and duration. Pair with pharmacokinetic studies to confirm blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.